molecular formula C5H7BrO2 B1630821 Ethyl cis-3-bromoacrylate CAS No. 31930-34-4

Ethyl cis-3-bromoacrylate

Cat. No. B1630821
CAS RN: 31930-34-4
M. Wt: 179.01 g/mol
InChI Key: UJTJVQIYRQALIK-ARJAWSKDSA-N
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Description

Ethyl cis-3-Bromoacrylate, also known as cis-3-Bromoacrylic Acid Ethyl Ester , is a chemical compound with the molecular formula C5H7BrO2 .


Synthesis Analysis

This compound has been used in the preparation of ethyl 2-amino-9-(2-deoxy-β-D-erythropentofuranosyl)-6,9-dihydro-6-oxo-1H-purine-1-acrylate . It was also used in the synthesis of 3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,4-dihydropyrimido[1,2-a]purine-6,10-dione .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The molecular weight is 179.01 .


Chemical Reactions Analysis

This compound has been employed as a building block for the stereoselective preparation of cis-2-enoates .


Physical And Chemical Properties Analysis

This compound has a refractive index of 1.481 and a density of 1.48 g/mL at 20 °C .

Scientific Research Applications

Synthesis of Chiral Building Blocks

Ethyl cis-3-bromoacrylate is used in the preparation of various chiral building blocks. Dollt and Zabel (1999) demonstrated that optically pure cis and trans ethyl 3-(1′,3′-dioxolan-4′-yl)aziridine-2-carboxylates could be prepared, leading to the synthesis of new chiral compounds. A high selectivity in the Michael addition with an amine was induced by a stereochemically pure 1,3-dioxolan in the allyl position of an α-bromoacrylate (Dollt & Zabel, 1999).

Radical Cyclizations and Synthesis of Oxacyle

This compound has been found to be an efficient radical acceptor in radical-mediated intramolecular cyclizations. Lee et al. (1993) used this compound in the synthesis of (±) (cis-6-methyltetrahydropyran-2-yl)acetic acid, a component of civet, highlighting its utility in creating complex organic structures (Lee, Jin, Lee, & Min, 1993).

Diels-Alder Reactions

The Diels-Alder reactions of ethyl α-bromoacrylate with open-chain dienes have been explored, as shown in a study by Li, Wang, and Andreas (2010). These reactions produced cyclic adducts of 1-bromocyclohex-3-enecarboxylates, demonstrating the compound's applicability in advanced organic synthesis techniques (Li, Wang, & Andreas, 2010).

Synthesis of Conjugated Alkadienoates

This compound is used in the stereoselective synthesis of conjugated 2,4-alkadienoates, as researched by Yanagi, Oh-e, Miyaura, and Suzuki (1989). They demonstrated that various alkadienoates could be synthesized by cross-coupling with 1-alkenylboronates, showing the versatility of this compound in palladium-catalyzed reactions (Yanagi, Oh-e, Miyaura, & Suzuki, 1989).

Coupling Reactions with Amines

Arfaoui and Amri (2009) described a regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines, leading to the formation of ethyl 2-[(alkylamino)(cyano)methyl] acrylates. This study underscores the utility of this compound in facilitating diverse organic reactions (Arfaoui & Amri, 2009).

Polymer Synthesis

This compound has been studied in the context of polymer synthesis. For instance, Singha, Ruiter, and Schubert (2005) investigated the polymerization of ethyl-3-(acryloyloxy)methyloxetane, a monomer bearing an oxetane group in the side chain, using this compound. This research highlights the application of this compound in creating novel polymeric materials (Singha, Ruiter, & Schubert, 2005).

Safety and Hazards

Ethyl cis-3-bromoacrylate is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Ethyl cis-3-bromoacrylate is a nucleoside analogue . It primarily targets alkyl halides that exhibit electron deficiency . Alkyl halides are a class of organic compounds containing halogens that are bonded to carbon atoms, which can undergo nucleophilic substitution or elimination reactions.

Mode of Action

The compound acts as a stereoselective nucleophilic addition reagent . It specifically reacts with its targets (alkyl halides) through a nucleophilic addition reaction, where a nucleophile (a molecule that donates an electron pair) adds to an electrophilic alkene to form a new compound.

Biochemical Pathways

This compound is used in the synthetic preparation of aristeromycin and lipoxin derivatives . Aristeromycin is an adenosine analogue with antiviral properties, while lipoxins are a series of eicosanoid compounds that play a role in inflammation resolution.

Result of Action

This compound has been used in the preparation of ethyl 2-amino-9-(2-deoxy-β-D-erythropentofuranosyl)-6,9-dihydro-6-oxo-1H-purine-1-acrylate . It was also used in the synthesis of 3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,4-dihydropyrimido[1,2-a]purine-6,10-dione . These compounds are of interest in the field of medicinal chemistry for their potential biological activities.

Action Environment

It’s known that the compound should be stored at a temperature of2-8°C to maintain its stability. Factors such as pH, temperature, and the presence of other compounds could potentially affect its reactivity and efficacy.

properties

IUPAC Name

ethyl (Z)-3-bromoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTJVQIYRQALIK-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31930-34-4
Record name (Z) Ethyl 3-bromoacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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